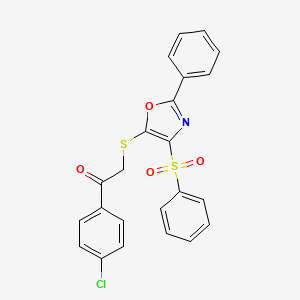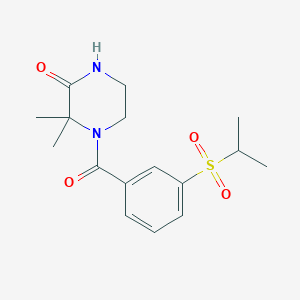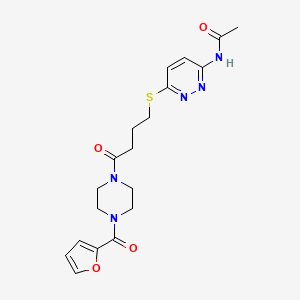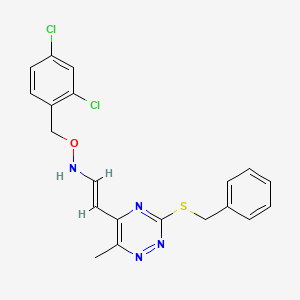
1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a chlorophenyl group, a phenylsulfonyl oxazole moiety, and a thioether linkage, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, often using phenylsulfonyl chloride in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the oxazole derivative with a thiol compound under suitable conditions.
Final Coupling: The final step involves coupling the chlorophenyl group with the oxazole-thioether intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The phenylsulfonyl group and oxazole ring are particularly important for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethane: Similar structure but with an alkane chain instead of a ketone.
Uniqueness: 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone is unique due to its combination of a chlorophenyl group, a phenylsulfonyl oxazole moiety, and a thioether linkage. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4S2/c24-18-13-11-16(12-14-18)20(26)15-30-23-22(31(27,28)19-9-5-2-6-10-19)25-21(29-23)17-7-3-1-4-8-17/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQSXCZDMSRTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2749106.png)
![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2749109.png)
![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749111.png)

![2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2749114.png)


![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)
![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2749124.png)
![N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2749126.png)

